

A Comparative Guide to Ternary Complex Formation Assays for EZH2 PROTACs

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Compound of Interest

Compound Name: PROTAC EZH2 Degradar-2

Cat. No.: B12385254

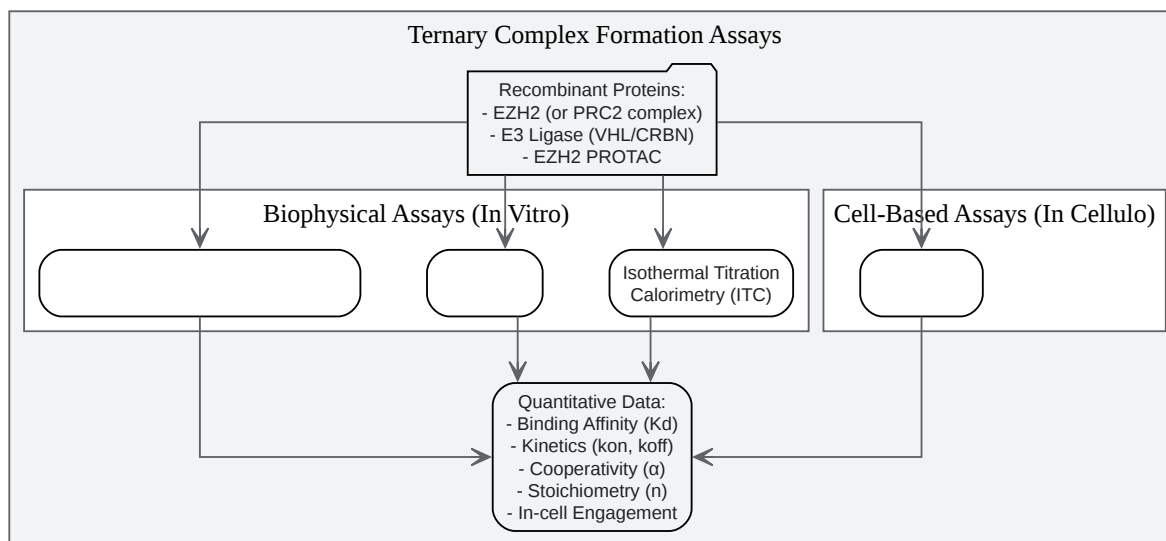
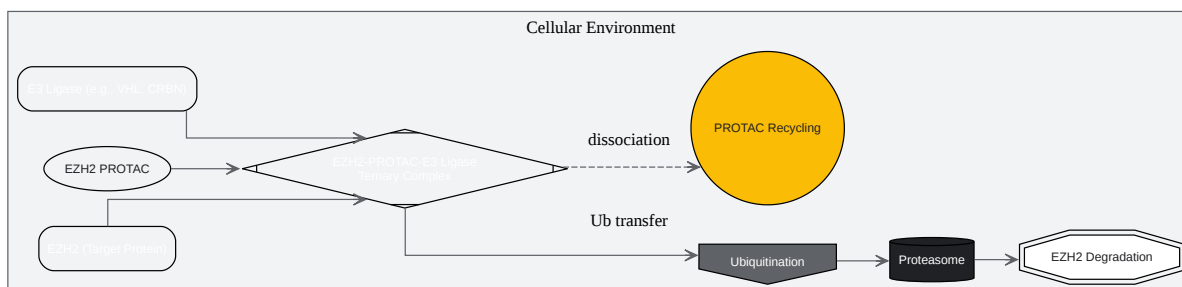
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In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. For researchers focused on the epigenetic regulator EZH2, a critical component of the Polycomb Repressive Complex 2 (PRC2), PROTAC-mediated degradation offers a promising therapeutic strategy. A key determinant of a PROTAC's efficacy is its ability to form a stable ternary complex with the target protein (EZH2) and an E3 ubiquitin ligase. This guide provides a comparative overview of common assays used to characterize this crucial ternary complex formation, featuring data on select EZH2 degraders.

The PROTAC Mechanism: A Ternary Complex at its Core

PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The formation and stability of this transient ternary complex are paramount for efficient and potent degradation.



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